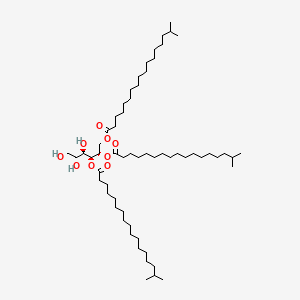
D-Glucitol triisooctadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Glucitol triisooctadecanoate, also known as sorbitan trioleate, is a chemical compound derived from D-glucitol (sorbitol) and isooctadecanoic acid. It is a type of ester that is commonly used in various industrial applications due to its unique chemical properties. The compound is known for its emulsifying, stabilizing, and surfactant properties, making it valuable in the production of cosmetics, pharmaceuticals, and food products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucitol triisooctadecanoate typically involves the esterification of D-glucitol with isooctadecanoic acid. This reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is heated to a temperature of around 150-200°C for several hours to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large reactors where the reactants are continuously fed into the system. The reaction is monitored and controlled to maintain optimal conditions for esterification. After the reaction is complete, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
D-Glucitol triisooctadecanoate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: D-glucitol and isooctadecanoic acid.
Oxidation: Various oxidation products depending on the specific conditions.
Reduction: Reduced forms of the compound with modified functional groups.
Aplicaciones Científicas De Investigación
D-Glucitol triisooctadecanoate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of D-Glucitol triisooctadecanoate primarily involves its ability to reduce surface tension and stabilize emulsions. The compound interacts with both hydrophilic and hydrophobic molecules, allowing it to form stable emulsions in aqueous and non-aqueous systems. This property is particularly useful in the formulation of pharmaceuticals, cosmetics, and food products .
Comparación Con Compuestos Similares
Similar Compounds
Sorbitan monostearate: Another ester of sorbitol, used as an emulsifier and stabilizer.
Sorbitan tristearate: Similar in structure and function, used in food and cosmetic industries.
Sorbitan monooleate: Known for its emulsifying properties, used in various industrial applications.
Uniqueness
D-Glucitol triisooctadecanoate is unique due to its specific combination of D-glucitol and isooctadecanoic acid, which imparts distinct emulsifying and stabilizing properties. Its ability to form stable emulsions in both aqueous and non-aqueous systems makes it particularly valuable in diverse applications .
Propiedades
Número CAS |
93820-22-5 |
|---|---|
Fórmula molecular |
C60H116O9 |
Peso molecular |
981.6 g/mol |
Nombre IUPAC |
[(2S,3S,4R,5R)-4,5,6-trihydroxy-2,3-bis(16-methylheptadecanoyloxy)hexyl] 16-methylheptadecanoate |
InChI |
InChI=1S/C60H116O9/c1-51(2)43-37-31-25-19-13-7-10-16-22-28-34-40-46-56(63)67-50-55(68-57(64)47-41-35-29-23-17-11-8-14-20-26-32-38-44-52(3)4)60(59(66)54(62)49-61)69-58(65)48-42-36-30-24-18-12-9-15-21-27-33-39-45-53(5)6/h51-55,59-62,66H,7-50H2,1-6H3/t54-,55+,59-,60-/m1/s1 |
Clave InChI |
KNVBNPLCDNBBEX-LLPUSWRMSA-N |
SMILES isomérico |
CC(C)CCCCCCCCCCCCCCC(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)OC(=O)CCCCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCCCC(C)C |
SMILES canónico |
CC(C)CCCCCCCCCCCCCCC(=O)OCC(C(C(C(CO)O)O)OC(=O)CCCCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Dodecyloxy)-2-oxoethyl]-1-methylpiperidin-1-ium chloride](/img/structure/B12654028.png)
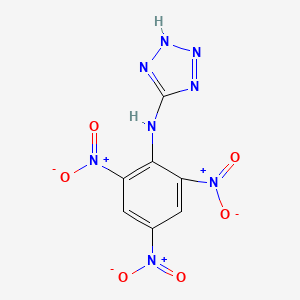

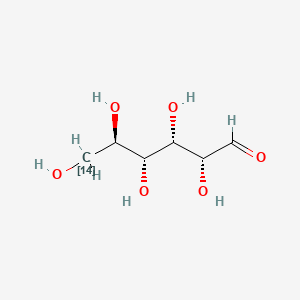
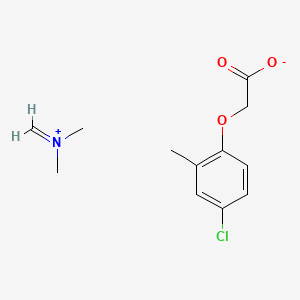


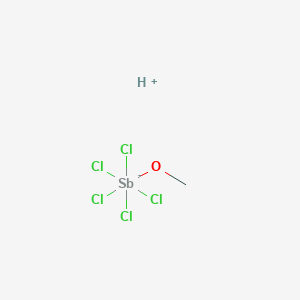
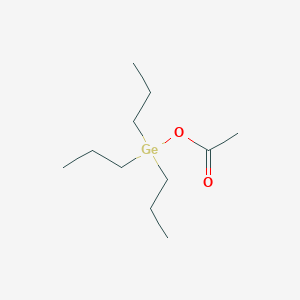


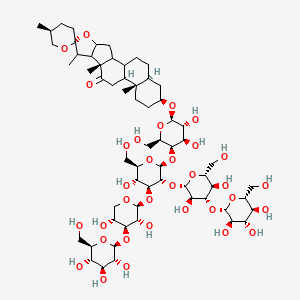
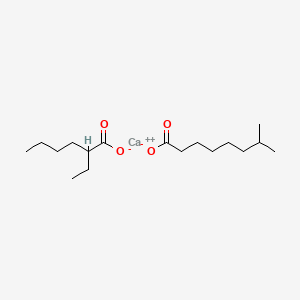
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid](/img/structure/B12654119.png)
